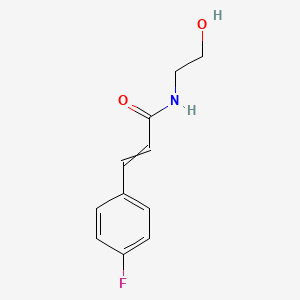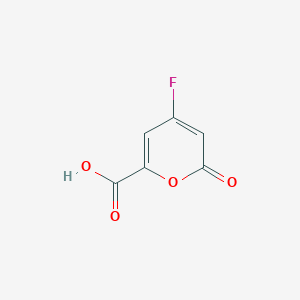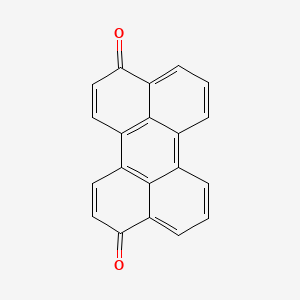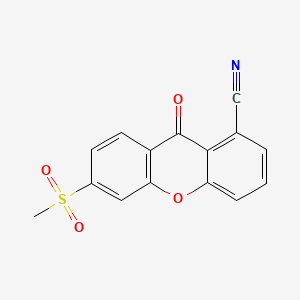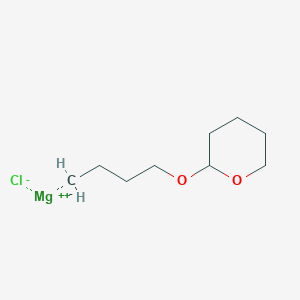
Magnesium;2-butoxyoxane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-butoxyoxane;chloride is a chemical compound that combines magnesium, 2-butoxyoxane, and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-butoxyoxane;chloride involves the reaction of magnesium chloride with 2-butoxyoxane under controlled conditions. The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products. The reaction can be represented as follows:
MgCl2+2-butoxyoxane→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-butoxyoxane;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide or magnesium hydroxide.
Reduction: Magnesium metal.
Substitution: Various magnesium salts depending on the substituent used.
Applications De Recherche Scientifique
Magnesium;2-butoxyoxane;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a magnesium supplement.
Medicine: Investigated for its therapeutic properties, including its use in treating magnesium deficiency.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium;2-butoxyoxane;chloride involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The compound’s effects are mediated through the binding of magnesium ions to specific proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium chloride: A simple inorganic salt with widespread applications.
Magnesium sulfate: Used in medicine and industry for its therapeutic and chemical properties.
Magnesium oxide: Employed as a refractory material and in pharmaceuticals.
Uniqueness
Magnesium;2-butoxyoxane;chloride is unique due to the presence of the 2-butoxyoxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Propriétés
Formule moléculaire |
C9H17ClMgO2 |
|---|---|
Poids moléculaire |
216.99 g/mol |
Nom IUPAC |
magnesium;2-butoxyoxane;chloride |
InChI |
InChI=1S/C9H17O2.ClH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
KDWNZTOSBAXCDM-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCOC1CCCCO1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


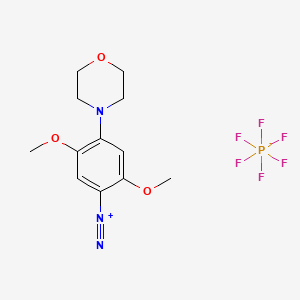
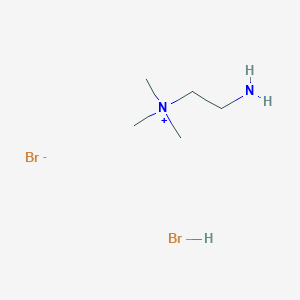
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
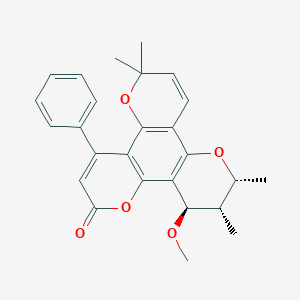

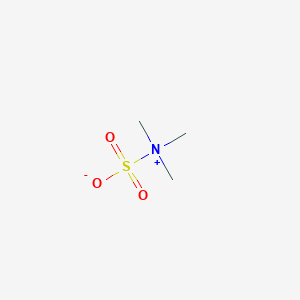
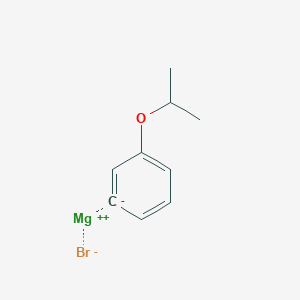
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
